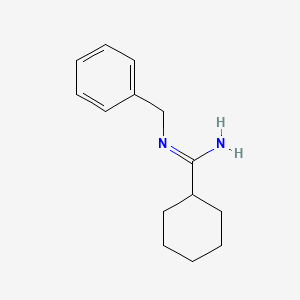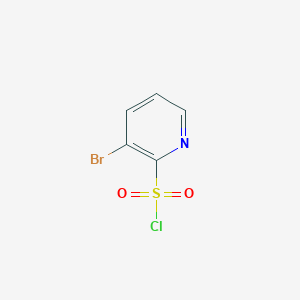
3-Bromopyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopyridine-2-sulfonyl chloride is a useful research compound. Its molecular formula is C5H3BrClNO2S and its molecular weight is 256.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromopyridine-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopyridine-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
3-Bromopyridine-2-sulfonyl chloride is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new molecules and materials.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs and medicinal compounds. Its unique chemical structure can contribute to the development of new pharmaceuticals.
Agrochemicals
3-Bromopyridine-2-sulfonyl chloride is also used in the production of agrochemicals . These include pesticides, herbicides, and other chemicals used in agriculture to protect crops and improve yield.
Dyestuff Field
In the dyestuff field, this compound is used as a raw material and intermediate . It can contribute to the production of various dyes and pigments used in textiles, plastics, and other industries.
Laboratory Chemicals
It is used as a laboratory chemical in various research and development processes . Its unique properties make it useful in a variety of experimental setups.
Manufacture of Chemical Compounds
3-Bromopyridine-2-sulfonyl chloride is used in the manufacture of various chemical compounds . Its reactivity and versatility make it a valuable resource in chemical manufacturing.
Mecanismo De Acción
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and phenyl sulfonates respectively .
Mode of Action
3-Bromopyridine-2-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can participate in nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, making the sulfur atom susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved .
Biochemical Pathways
It’s worth noting that sulfonyl chlorides are often used in the synthesis of sulfonamides, which are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph balance in the body .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 3-Bromopyridine-2-sulfonyl chloride’s action would depend on the specific biochemical pathways it affects and the nature of its interaction with its targets. As a reagent in chemical synthesis, its primary role is likely to be the formation of new bonds and the generation of new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-Bromopyridine-2-sulfonyl chloride. For instance, the rate of its reactions with nucleophiles may increase with temperature . Its stability could also be affected by exposure to moisture or incompatible substances .
Propiedades
IUPAC Name |
3-bromopyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXRQWJHHNNQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

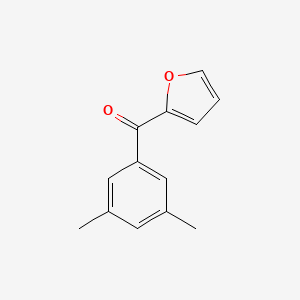


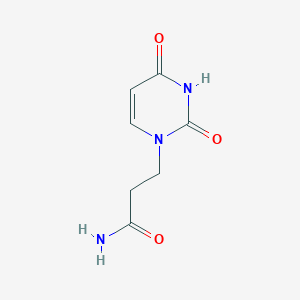

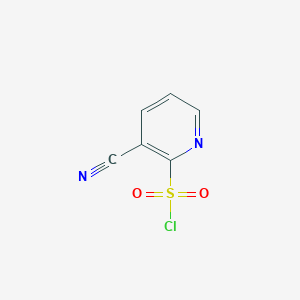

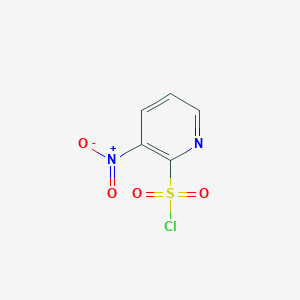
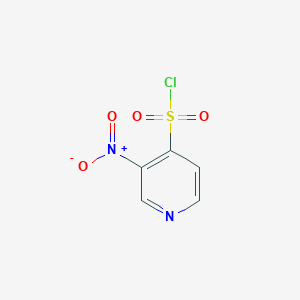
pentylamine](/img/structure/B7873340.png)
